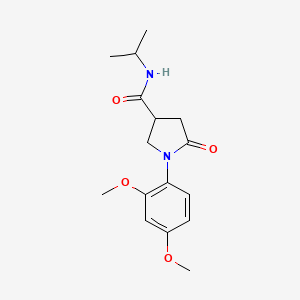![molecular formula C17H15NO5 B11177715 Methyl 4-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B11177715.png)
Methyl 4-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(acetyloxy)benzamido]benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ester group (methyl ester) and an acetyloxy group attached to the benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(acetyloxy)benzamido]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 4-aminobenzoate with acetic anhydride. The reaction conditions generally include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step is usually carried out under reflux conditions to ensure complete conversion of the amine to the amide.
Industrial Production Methods
In an industrial setting, the production of methyl 4-[2-(acetyloxy)benzamido]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(acetyloxy)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or esters.
Scientific Research Applications
Methyl 4-[2-(acetyloxy)benzamido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 4-[2-(acetyloxy)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzamido moiety can interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-[2-(acetyloxy)benzamido]benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-(octyloxy)benzamido)benzoate: Similar structure but with an octyloxy group instead of an acetyloxy group.
Methyl 4-(benzoylamino)methoxybenzoate: Contains a benzoylamino group instead of an acetyloxy group.
Methyl 4-acetamido-2-methoxybenzoate: Features a methoxy group in place of the acetyloxy group.
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
methyl 4-[(2-acetyloxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-15-6-4-3-5-14(15)16(20)18-13-9-7-12(8-10-13)17(21)22-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
GPPYVEJHTZOVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11177657.png)
![7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11177663.png)

![2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11177675.png)
![N-(3,5-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177681.png)

![N-cyclohexyl-2-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B11177695.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11177697.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11177704.png)
![6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11177709.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177710.png)
